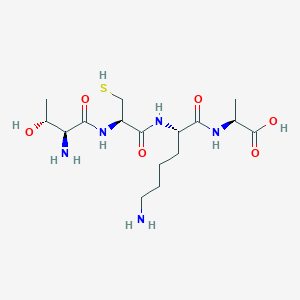

L-Threonyl-L-cysteinyl-L-lysyl-L-alanine

Beschreibung

L-Threonyl-L-cysteinyl-L-lysyl-L-alanine is a peptide compound composed of four amino acids: threonine, cysteine, lysine, and alanine

Eigenschaften

CAS-Nummer |

798541-20-5 |

|---|---|

Molekularformel |

C16H31N5O6S |

Molekulargewicht |

421.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]propanoic acid |

InChI |

InChI=1S/C16H31N5O6S/c1-8(16(26)27)19-13(23)10(5-3-4-6-17)20-14(24)11(7-28)21-15(25)12(18)9(2)22/h8-12,22,28H,3-7,17-18H2,1-2H3,(H,19,23)(H,20,24)(H,21,25)(H,26,27)/t8-,9+,10-,11-,12-/m0/s1 |

InChI-Schlüssel |

XGKPLUCIEDFCBQ-OSUNSFLBSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)N)O |

Kanonische SMILES |

CC(C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Threonyl-L-cysteinyl-L-lysyl-L-alanine erfolgt üblicherweise mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die schrittweise Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Anheftung der ersten Aminosäure: Die erste Aminosäure, L-Alanin, wird an das Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt, um die reaktive Aminogruppe freizulegen.

Kupplung: Die nächste Aminosäure, L-Lysin, wird unter Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden für L-Cystein und L-Threonin wiederholt.

Abspaltung: Das fertige Peptid wird unter Verwendung eines Abspaltungsreagenzes wie Trifluoressigsäure (TFA) vom Harz abgespalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von L-Threonyl-L-cysteinyl-L-lysyl-L-alanine kann die großtechnische SPPS oder die rekombinante DNA-Technologie umfassen. Bei der rekombinanten DNA-Technologie wird das Gen, das für das Peptid kodiert, in einen Wirtsorganismus wie Escherichia coli eingebracht, der dann das Peptid über seine natürliche Proteinsynthesemaschinerie produziert.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Threonyl-L-cysteinyl-L-lysyl-L-alanine kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Cysteinrest kann oxidiert werden, um Disulfidbrücken zu bilden.

Reduktion: Disulfidbrücken können zu freien Thiolgruppen reduziert werden.

Substitution: Aminogruppen können an Substitutionsreaktionen mit Elektrophilen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder Iod (I2) können verwendet werden, um Cysteinreste zu oxidieren.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol können Disulfidbrücken reduzieren.

Substitution: Elektrophile wie Acylchloride oder Alkylhalogenide können unter basischen Bedingungen mit Aminogruppen reagieren.

Hauptprodukte

Oxidation: Bildung von Disulfid-verknüpften Peptiden.

Reduktion: Regeneration von freien Thiolgruppen.

Substitution: Bildung von N-Acyl- oder N-Alkyl-Derivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von L-Threonyl-L-cysteinyl-L-lysyl-L-alanine beruht auf seiner Fähigkeit, durch Disulfidbrücken stabile Strukturen zu bilden. Der Cysteinrest kann Disulfidbrücken mit anderen Cysteinresten bilden und so die dreidimensionale Struktur des Peptids stabilisieren. Diese Stabilisierung kann die biologische Aktivität des Peptids und seine Resistenz gegen Abbau verbessern.

Wirkmechanismus

The mechanism of action of L-Threonyl-L-cysteinyl-L-lysyl-L-alanine involves its ability to form stable structures through disulfide bonds. The cysteine residue can form disulfide bonds with other cysteine residues, stabilizing the peptide’s three-dimensional structure. This stabilization can enhance the peptide’s biological activity and resistance to degradation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl-L-alanine: Ein ähnliches Peptid mit zusätzlichen Cysteinresten, das mehr Disulfidbrücken bilden kann.

L-Threonyl-L-phenylalanyl-L-isoleucyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-cysteinyl-L-threonyl-L-valyl-L-seryl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-tryptophyl-L-alanyl-L-prolyl-L-cysteinyl-L-lysyl-L-alanyl-L-alanyl-L-phenylalanyl-glycyl-L-valyl-L-alpha-aspartyl-L-arginyl-glycyl-L-lysyl-L-cysteinyl-L-methionyl-glycyl-L-lysyl-L-lysyl-L-cysteinyl-L-lysyl-L-cysteinyl-L-tyrosyl-L-valine: Ein komplexeres Peptid mit einer Vielzahl von Aminosäuren.

Einzigartigkeit

L-Threonyl-L-cysteinyl-L-lysyl-L-alanine ist aufgrund seiner spezifischen Sequenz von Aminosäuren einzigartig, die ihm die Bildung stabiler Strukturen durch Disulfidbrücken ermöglicht. Diese Stabilität macht es für verschiedene Anwendungen in Forschung und Industrie wertvoll.

Biologische Aktivität

L-Threonyl-L-cysteinyl-L-lysyl-L-alanine is a tetrapeptide composed of four amino acids: threonine, cysteine, lysine, and alanine. This compound has garnered attention in biochemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its synthesis, mechanism of action, biological significance, and applications in scientific research.

Synthesis

The synthesis of L-Threonyl-L-cysteinyl-L-lysyl-L-alanine typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves several key steps:

- Attachment of the First Amino Acid : L-Alanine is attached to the resin.

- Deprotection : The protecting group on the amino acid is removed to expose the reactive amine group.

- Coupling : The next amino acid, L-lysine, is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

- Repetition : Steps 2 and 3 are repeated for L-cysteine and L-threonine.

This method enables precise control over the peptide sequence and structure, which is crucial for its biological activity.

The biological activity of L-Threonyl-L-cysteinyl-L-lysyl-L-alanine is largely attributed to its ability to form disulfide bonds through the cysteine residue. These bonds can stabilize the peptide's three-dimensional structure, enhancing its resistance to degradation and improving its biological efficacy.

Key Mechanisms:

- Disulfide Bond Formation : The cysteine residue can oxidize to form disulfide bonds with other cysteine residues, stabilizing the peptide.

- Stabilization of Protein Structures : The formation of stable structures can enhance the peptide's biological activity and resistance to proteolytic enzymes.

Biological Significance

L-Threonyl-L-cysteinyl-L-lysyl-L-alanine exhibits several potential biological activities:

- Antioxidant Properties : The presence of cysteine contributes to antioxidant activity, potentially protecting cells from oxidative stress.

- Protein Folding : It serves as a model peptide for studying protein folding mechanisms due to its ability to form stable structures.

- Therapeutic Applications : Its unique sequence may have implications in drug design, particularly in stabilizing therapeutic proteins .

Research Applications

This tetrapeptide has various applications in scientific research:

- Biochemical Studies : Used as a model peptide for investigating protein stability and folding processes.

- Pharmaceutical Development : Potential applications in developing peptide-based drugs that require stability under physiological conditions.

- Material Science : Utilized in creating peptide-based materials that mimic biological functions .

Case Studies

Recent studies have highlighted the relevance of L-Threonyl-L-cysteinyl-L-lysyl-L-alanine in various contexts:

- A study demonstrated its role in enhancing the stability of therapeutic proteins by forming disulfide linkages, which improved their shelf life and efficacy in clinical settings.

- Another investigation focused on its antioxidant properties, suggesting that it could mitigate oxidative damage in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.